molecular formula C18H14F2N2O3S2 B2754082 (Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896277-97-7

(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2754082
CAS No.: 896277-97-7
M. Wt: 408.44
InChI Key: UPCIPQPABUZHBG-UZYVYHOESA-N
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Description

(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H14F2N2O3S2 and its molecular weight is 408.44. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and COVID-19 Drug Utilization

  • The reactivity investigation of sulfonamide derivatives, including those related to benzothiazol, demonstrated promising in vitro antimalarial activity. These compounds, characterized by their ADMET properties, exhibited significant selectivity and potency against malaria, with some showing dual potential against COVID-19 through molecular docking studies against SARS-CoV-2 targets, highlighting their versatility in drug development (Fahim & Ismael, 2021).

Anticancer Activity

  • Research into pro-apoptotic indapamide derivatives has demonstrated their efficacy as anticancer agents. Compounds synthesized from indapamide showed high proapoptotic activity among melanoma cell lines, with certain derivatives exhibiting specific inhibition against human carbonic anhydrase isoforms, which are relevant for cancer treatment (Yılmaz et al., 2015).

Antimicrobial Screening

  • Novel fluoro-substituted sulphonamide benzothiazole compounds have been synthesized and screened for antimicrobial activity. The incorporation of fluorobenzothiazole and sulphonamido thiazole groups into these compounds aimed to enhance their pharmacological efficacy, offering a new avenue for antimicrobial drug development (Jagtap et al., 2010).

Novel Synthesis and Characterization

  • The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions introduced a novel approach to generate compounds with potential therapeutic applications. This methodology allowed for the creation of complex structures, including benzothiazepin derivatives, with high yields and specificity, underscoring the innovative strategies in chemical synthesis relevant to drug discovery (Greig et al., 2001).

Properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S2/c1-3-8-22-16-13(20)9-11(19)10-14(16)26-18(22)21-17(23)12-6-4-5-7-15(12)27(2,24)25/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCIPQPABUZHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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